molecular formula C14H19N3O B11864549 1'-Ethyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one

1'-Ethyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one

カタログ番号: B11864549
分子量: 245.32 g/mol
InChIキー: KBNCYYRIZHSZCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1’-Ethyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound that features a unique structure combining a piperidine ring and a quinazoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Ethyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one typically involves the lactamization of 1,2-dihydroquinazoline-2-carboxylates. This process can be carried out using various reagents and conditions, such as the use of solid-phase synthesis techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions: 1’-Ethyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while reduction could produce more saturated spirocyclic compounds.

科学的研究の応用

1’-Ethyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one has several applications in scientific research:

作用機序

The mechanism by which 1’-Ethyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

類似化合物との比較

Uniqueness: 1’-Ethyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is unique due to its specific combination of a piperidine ring and a quinazoline moiety, which imparts distinct chemical and biological properties

特性

分子式

C14H19N3O

分子量

245.32 g/mol

IUPAC名

1-ethylspiro[3H-quinazoline-2,3'-piperidine]-4-one

InChI

InChI=1S/C14H19N3O/c1-2-17-12-7-4-3-6-11(12)13(18)16-14(17)8-5-9-15-10-14/h3-4,6-7,15H,2,5,8-10H2,1H3,(H,16,18)

InChIキー

KBNCYYRIZHSZCE-UHFFFAOYSA-N

正規SMILES

CCN1C2=CC=CC=C2C(=O)NC13CCCNC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。